molecular formula C9H9N3O2 B2917033 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1087792-19-5

5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2917033
CAS No.: 1087792-19-5
M. Wt: 191.19
InChI Key: DVHWMURJSSFXRW-UHFFFAOYSA-N
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Description

“5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the CAS Number: 1087792-19-5 . It has a molecular weight of 191.19 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[(1E)-N-hydroxyethanimidoyl]-1,3-dihydro-2H-benzimidazol-2-one . The InChI code is 1S/C9H9N3O2/c1-5(12-14)6-2-3-7-8(4-6)11-9(13)10-7/h2-5H,1H3,(H2,10,11,13) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 191.19 .

Scientific Research Applications

Antineoplastic and Antifilarial Activities

One study synthesizes and evaluates a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, discovering potential antineoplastic and antifilarial agents. These compounds demonstrated significant in vitro activity against L1210 cells, indicating potential as cancer therapeutics. Additionally, several compounds exhibited antifilarial activity, suggesting their use in treating parasitic infections (Ram et al., 1992).

Optical Characterizations for Photodiode Applications

A novel compound, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC), was synthesized and analyzed for its potential in photodiode applications. The study highlighted its unique optical properties, making it suitable for organic photodiodes fabrication (Elkanzi et al., 2020).

Antimicrobial Activity

Research on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives demonstrated significant antimicrobial activities. These compounds were synthesized and tested against various bacterial and fungal strains, showcasing their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Anticancer Agents

A study on benzimidazole-based Schiff base copper(II) complexes revealed their ability to bind DNA and induce cellular DNA lesions, resulting in cytotoxic effects against cancer cell lines. This suggests their potential application as anticancer agents (Paul et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5(12-14)6-2-3-7-8(4-6)11-9(13)10-7/h2-4,14H,1H3,(H2,10,11,13)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHWMURJSSFXRW-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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